molecular formula C11H11IO3 B1596733 Ethyl (3-iodobenzoyl)acetate CAS No. 68332-33-2

Ethyl (3-iodobenzoyl)acetate

Cat. No. B1596733
CAS RN: 68332-33-2
M. Wt: 318.11 g/mol
InChI Key: BJAFBVNGJCARIJ-UHFFFAOYSA-N
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Description

Ethyl (3-iodobenzoyl)acetate is a chemical compound with the molecular formula C11H11IO3 . It has an average mass of 318.108 Da and a monoisotopic mass of 317.975281 Da . The systematic name for this compound is Ethyl 3- (3-iodophenyl)-3-oxopropanoate .


Molecular Structure Analysis

The molecular structure of Ethyl (3-iodobenzoyl)acetate consists of an ethyl ester group attached to a 3-iodobenzoyl group . The SMILES representation of this compound is CCOC(=O)CC(=O)c1cccc(c1)I .


Physical And Chemical Properties Analysis

Ethyl (3-iodobenzoyl)acetate has a density of 1.6±0.1 g/cm3, a boiling point of 353.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.8±3.0 kJ/mol and a flash point of 167.4±22.3 °C . The compound has a refractive index of 1.576 and a molar refractivity of 64.9±0.3 cm3 .

Scientific Research Applications

Catalysis and Organic Synthesis

Ethyl (3-iodobenzoyl)acetate's relevance in catalysis and organic synthesis is illustrated by studies on iodobenzene-catalyzed reactions. For instance, iodobenzene catalyzes the alpha-acetoxylation of ketones, producing alpha-acetoxy ketone in good yield. This process highlights the utility of iodobenzene derivatives in facilitating efficient oxidation reactions under mild conditions (Ochiai et al., 2005). Furthermore, the synthesis of isocoumarins through Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes demonstrates the potential of iodobenzoyl derivatives in regioselective synthesis, yielding 3-substituted isocoumarins efficiently (Subramanian et al., 2005).

Antioxidant Properties

The antioxidant potential of compounds related to Ethyl (3-iodobenzoyl)acetate is evidenced by the isolation of antioxidant phenolic compounds from walnut kernels. These findings underscore the role of ethyl acetate extracts in identifying compounds with significant antioxidant activities, thus suggesting the exploration of similar structures for antioxidant applications (Zijia Zhang et al., 2009).

Ionic Liquids and Solvent Effects

Ethyl (3-iodobenzoyl)acetate's structural motifs find relevance in the development of ionic liquids and the study of their properties. For example, ionic liquids like 1-ethyl-3-methylimidazole acetate demonstrate catalytic activity in benzoin condensation and hydroacylation reactions. This underscores the versatility of ionic liquids derived from similar structures in catalyzing a range of organic reactions (Kelemen et al., 2011). Additionally, studies on the solubility and solvent effects of compounds like 2-amino-3-methylbenzoic acid in various solvents provide insights into the dissolution behavior of similar compounds, which is crucial for their application in drug formulation and other chemical processes (A. Zhu et al., 2019).

properties

IUPAC Name

ethyl 3-(3-iodophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAFBVNGJCARIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374767
Record name Ethyl (3-iodobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-iodobenzoyl)acetate

CAS RN

68332-33-2
Record name Ethyl (3-iodobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl-3-iodobenzoate (25.4 g, 92.0 mmol) was dissolved in THF (60 mL) and cooled to 0° C. followed by the addition of KOt-Bu (20.6 g, 184 mmol). The mixture was stirred for 15 minutes followed by the addition of ethyl acetate (8.91 g, 101 mmol). The mixture was warmed to ambient temperature, stirred for 2 hours, diluted with aqueous HCl (10%, 200 mL) and extracted with ethyl acetate (2×150 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo to provide the titled compound (29.3 g, 100%).
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
8.91 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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